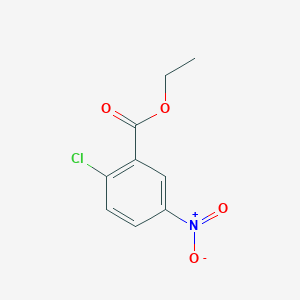

Ethyl 2-chloro-5-nitrobenzoate

Description

Significance as a Crucial Synthetic Intermediate in Organic Chemistry

Ethyl 2-chloro-5-nitrobenzoate serves as a critical intermediate in multi-step organic syntheses. guidechem.com Its constituent functional groups offer a platform for a variety of chemical transformations. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to acid chlorides or amides. guidechem.com The chloro substituent can be displaced through nucleophilic aromatic substitution, and the nitro group can be reduced to an amine, opening pathways to a diverse range of derivatives. This trifunctional nature allows for sequential and selective reactions, making it an invaluable tool for constructing intricate molecular frameworks. The strategic positioning of these groups on the benzene (B151609) ring further influences the regioselectivity of subsequent reactions, providing chemists with a high degree of control over the synthetic process.

The compound is a key precursor in the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, can lead to the formation of benzisoxazoles and other fused ring systems. Furthermore, the presence of both an electron-withdrawing nitro group and a halogen allows for nuanced reactivity studies, contributing to a deeper understanding of reaction mechanisms.

Context within the Broader Field of Substituted Benzoate (B1203000) Chemistry and Nitroaromatic Compounds

Substituted benzoates are a well-established class of compounds with wide-ranging applications. acs.org The introduction of various substituents onto the benzene ring of a benzoate ester can dramatically alter its physical, chemical, and biological properties. libretexts.orgtandfonline.comrsc.org Electron-withdrawing groups, such as the chloro and nitro groups present in this compound, increase the acidity of the corresponding benzoic acid and influence the reactivity of the aromatic ring. libretexts.org

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, are of immense importance in both industrial and academic settings. nih.govspectroscopyonline.comresearchgate.net They are integral to the production of explosives, dyes, and pharmaceuticals. nih.govscielo.br The chemistry of nitroaromatics is rich and varied, encompassing reactions such as nucleophilic aromatic substitution, reduction to amines, and various cyclization reactions. nih.gov this compound is a prime example of a nitroaromatic compound that serves as a versatile synthetic platform. nih.gov The study of its reactions contributes to the broader understanding of the reactivity and potential applications of this important class of molecules.

Overview of Key Academic Research Trajectories and Challenges

Academic research involving this compound and related compounds is focused on several key areas. A primary trajectory is the development of novel synthetic methodologies that utilize this intermediate to access complex molecular targets with high efficiency and selectivity. This includes the exploration of new catalytic systems for the functionalization of the C-Cl bond and the development of milder and more selective methods for the reduction of the nitro group.

Another significant area of research is the synthesis and investigation of the properties of novel materials and biologically active molecules derived from this compound. For example, its derivatives are being explored for their potential as liquid crystals and as scaffolds for the development of new therapeutic agents. tandfonline.com

Despite its utility, the synthesis and manipulation of this compound and other nitroaromatic compounds present certain challenges. The synthesis of nitroaromatics often involves harsh reaction conditions and can lead to the formation of undesired isomers, necessitating careful purification. nih.govgoogle.comprepchem.com Furthermore, the energetic nature of nitro compounds requires careful handling and consideration of safety protocols. rsc.org The development of more sustainable and safer synthetic methods for nitroaromatic compounds is an ongoing challenge in the field. rsc.org Researchers are also actively investigating the environmental fate and potential toxicity of nitroaromatic compounds, aiming to design greener and less hazardous alternatives. researchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol epa.govnih.gov |

| Appearance | Solid |

| CAS Number | 16588-17-3 epa.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOMCDVAPASMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378945 | |

| Record name | ethyl 2-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16588-17-3 | |

| Record name | ethyl 2-chloro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for Ethyl 2 Chloro 5 Nitrobenzoate

Esterification Pathways of 2-chloro-5-nitrobenzoic Acid

The final step in the synthesis of Ethyl 2-chloro-5-nitrobenzoate is the esterification of 2-chloro-5-nitrobenzoic acid. Several methods can be employed for this conversion, each with its own set of advantages and modern adaptations aimed at process optimization.

Classical Fischer Esterification and its Modern Adaptations

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com In this case, 2-chloro-5-nitrobenzoic acid is reacted with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ethyl ester, an excess of ethanol is often used, which can also serve as the solvent. masterorganicchemistry.com The removal of water, a byproduct, for instance, through azeotropic distillation, is a common strategy to shift the equilibrium and increase the yield. researchgate.netgoogle.com

Modern advancements in this classical method focus on enhancing reaction rates, improving yields, and promoting greener chemical processes. researchgate.net These adaptations include:

Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. researchgate.net

Sealed-vessel conditions: Performing the esterification in a sealed vessel under microwave conditions can help manage the equilibrium by containing the volatile reactants. researchgate.net

Transesterification Strategies for this compound

Transesterification offers an alternative route to this compound. This process involves reacting an existing ester of 2-chloro-5-nitrobenzoic acid, such as the methyl ester, with ethanol in the presence of a catalyst. dottikon.com This method is advantageous if the starting ester is more readily available. To favor the formation of the desired ethyl ester, a large excess of ethanol is typically used to shift the reaction equilibrium. dottikon.com

Role of Catalysis in Ester Bond Formation and Yield Enhancement

Catalysts are pivotal in the synthesis of this compound, as they accelerate the reaction rate, leading to improved efficiency. numberanalytics.com

Acid Catalysts: In Fischer esterification, acid catalysts like sulfuric acid protonate the carbonyl group of the carboxylic acid, enhancing its electrophilicity and making it more susceptible to attack by the alcohol. masterorganicchemistry.com The choice of catalyst can significantly impact the reaction kinetics. rsc.org

Solid Acid Catalysts: To circumvent the issues associated with corrosive and difficult-to-separate liquid acid catalysts, solid acid catalysts have been developed. Materials like phosphoric acid-modified Montmorillonite K10 clay have proven to be effective and reusable catalysts for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org Graphene oxide has also been identified as an efficient and reusable acid catalyst for esterification reactions. organic-chemistry.org

Lewis Acids: Lewis acids can also be employed to catalyze the esterification process. organic-chemistry.org

The following table summarizes the impact of different catalysts and conditions on the esterification of benzoic acid derivatives, providing insights into potential optimization strategies for this compound synthesis.

| Catalyst | Alcohol | Conditions | Yield/Conversion | Reference |

| Sulfuric Acid | Various primary and secondary alcohols | Microwave, sealed-vessel | Good yields with primary alcohols | researchgate.net |

| Phosphoric acid modified Montmorillonite K10 | Methanol (B129727), Benzyl alcohol | Solvent-free, reflux | High yields | ijstr.org |

| Graphene Oxide | Various aliphatic and aromatic alcohols | N/A | Good yields | organic-chemistry.org |

| Toluene-p-sulphonic acid | Methanol | 60°C | Rate coefficients determined | rsc.org |

| AlPO4 | Ethanol | Gas phase | Hammett equation applied to analyze mechanism | cdnsciencepub.com |

Synthesis of the Benzoic Acid Precursor: 2-chloro-5-nitrobenzoic acid

The availability and purity of the precursor, 2-chloro-5-nitrobenzoic acid, are critical for the successful synthesis of the final product. This precursor is typically synthesized through the functionalization of a benzene (B151609) ring via nitration and halogenation reactions.

Nitration Reactions for Aromatic Ring Functionalization

Nitration is a key step in the synthesis of 2-chloro-5-nitrobenzoic acid. nbinno.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

A common method involves the nitration of o-chlorobenzoic acid. prepchem.comguidechem.compatsnap.com In this process, o-chlorobenzoic acid is treated with a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. prepchem.comgoogle.com The sulfuric acid acts as a catalyst, generating the highly reactive nitronium ion (NO₂⁺). The reaction temperature is carefully controlled, often below 0°C to 5°C, to minimize the formation of unwanted byproducts, such as the 2-chloro-3-nitrobenzoic acid isomer. prepchem.comgoogleapis.comgoogle.com A high yield of up to 92-95.8% of the desired 2-chloro-5-nitrobenzoic acid can be achieved under optimized conditions. prepchem.compatsnap.com

Another route involves the nitration of 2-chlorotoluene (B165313) to produce 2-chloro-5-nitrotoluene (B86962), which is then oxidized to 2-chloro-5-nitrobenzoic acid. quora.combiosynth.com The directive influence of the chloro group, which is para-directing, is stronger than the methyl group, leading to the preferential formation of 2-chloro-5-nitrotoluene. quora.com

The table below outlines various nitration conditions for the synthesis of 2-chloro-5-nitrobenzoic acid and related compounds.

| Starting Material | Nitrating Agent | Conditions | Yield | Reference |

| o-Chlorobenzoic acid | 80% Nitric acid / 100% Sulfuric acid | Below 0°C, then room temp. for 10-12h, then 60°C | 92% | prepchem.com |

| o-Chlorobenzoic acid | Nitric acid / Sulfuric acid | 30°C for 2+ hours | Crude product obtained | guidechem.compatsnap.com |

| o-Chlorobenzoic acid | Nitric acid / Sulfuric acid | -5 to 5°C, 1-3 hours | 95.8% | patsnap.com |

| p-Chlorobenzoic acid | Nitric acid / Sulfuric acid | 53-57°C | Theoretical quantity | google.com |

Halogenation Procedures in the Synthesis of Nitrobenzoic Acids

An alternative synthetic approach involves the halogenation of a nitrated precursor. For instance, starting with 3-nitrobenzoic acid, a chloro group can be introduced. wikipedia.org However, since both the nitro and carboxylic acid groups are meta-directing, this can lead to a mixture of products.

A more selective method reported is the catalytic chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst, which can yield 2-chloro-5-nitrotoluene with high selectivity. google.com This intermediate can then be oxidized to the desired 2-chloro-5-nitrobenzoic acid. nbinno.com This approach is presented as an environmentally friendlier alternative as it reduces the amount of acidic wastewater compared to other methods. google.com

Optimization of Precursor Synthesis for Downstream Esterification

The primary precursor for the target ester is 2-chloro-5-nitrobenzoic acid. Its synthesis is most commonly achieved through the nitration of o-chlorobenzoic acid. google.comgoogle.compatsnap.com The optimization of this step is critical as it directly impacts the purity and yield of the final product.

A primary challenge in the nitration of o-chlorobenzoic acid is the formation of undesired isomers, particularly 2-chloro-3-nitrobenzoic acid. google.com Achieving high selectivity for the desired 5-nitro isomer is a key optimization goal. Research and patented processes have established that precise control over reaction conditions is essential. The reaction typically involves adding the o-chlorobenzoic acid to a solvent of concentrated sulfuric acid, followed by the dropwise addition of nitric acid. google.compatsnap.com

Temperature control is the most critical parameter. To minimize the formation of by-products, the nitrating mixture is often cooled to temperatures ranging from -5°C to 5°C during the addition of nitric acid. google.compatsnap.com One documented method involves cooling the initial solution to below 0°C in an ice-salt bath and maintaining this temperature throughout the hour-long addition of the nitric/sulfuric acid mixture. prepchem.com Following the initial reaction, the mixture may be held at room temperature and then gently heated to ensure completion before being poured onto ice to precipitate the product. prepchem.com

The ratio of reagents is another key variable. Industrial processes describe using a weight ratio of concentrated sulfuric acid to o-chlorobenzoic acid between 3.5:1 and 4.5:1. google.compatsnap.com Through careful control of these parameters, the crude product can be obtained in high yield. Subsequent purification, typically involving recrystallization from boiling water, removes unreacted starting material and isomers, leading to a pure product with yields reported as high as 92% to 95.8%. patsnap.comprepchem.com

| Starting Material | Reagents | Key Conditions | Reported Yield | Source |

|---|---|---|---|---|

| o-Chlorobenzoic Acid | Concentrated H₂SO₄, Nitric Acid (65%) | Temperature controlled at -5 to 5°C during nitration; 2-hour reaction post-addition. | 95.8% | patsnap.com |

| o-Chlorobenzoic Acid | 100% H₂SO₄, 80% Nitric Acid | Temperature kept below 0°C during addition; held at room temp for 10-12 hours, then heated to 60°C. | ~92% | prepchem.com |

| o-Chlorobenzoic Acid | Concentrated H₂SO₄, Nitric Acid | H₂SO₄ to starting material weight ratio of 3.5-4.5:1; temperature controlled at 30-40°C. | >85% | google.compatsnap.com |

Investigation of Reaction Conditions and Kinetic Studies

The conversion of 2-chloro-5-nitrobenzoic acid to its ethyl ester is typically accomplished via Fischer esterification. This process involves reacting the carboxylic acid with ethanol in the presence of an acid catalyst. The efficacy of this transformation is highly dependent on a range of reaction parameters.

Temperature plays a crucial role in the kinetics of the esterification reaction. A common procedure involves heating the reaction mixture, comprising the carboxylic acid, excess ethanol, and a catalytic amount of sulfuric acid, under reflux for several hours. semanticscholar.org Refluxing the solution maintains a constant, elevated temperature (the boiling point of ethanol, approximately 78°C at atmospheric pressure), which accelerates the reaction toward equilibrium.

While atmospheric pressure is standard for laboratory-scale Fischer esterification, pressure can be manipulated in industrial settings. For certain reactions, operating at elevated pressure can increase reaction rates and allow for higher processing temperatures. semanticscholar.org This can be particularly advantageous in continuous flow systems where superheating the solvent above its atmospheric boiling point can drastically reduce reaction times.

In the Fischer esterification of 2-chloro-5-nitrobenzoic acid, ethanol serves a dual role as both a reactant and the solvent. semanticscholar.org Using a large excess of ethanol helps to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ethyl ester. The polarity and protic nature of ethanol are well-suited to solvating the reactants, intermediates, and the acid catalyst.

Following the reaction, the choice of solvent for workup and purification is important. After the initial removal of ethanol and catalyst neutralization, the product is often extracted from the aqueous phase using a water-immiscible organic solvent like ethyl acetate (B1210297). semanticscholar.org Subsequent purification may involve column chromatography, where a solvent system such as a mixture of ethyl acetate and petroleum ether is used to isolate the pure ester. semanticscholar.org The selection of these solvent systems is based on the differential solubility of the product and any impurities. The importance of the solvent environment on the precursor itself has also been noted in studies of its acid-base systems. iaea.org

The standard catalyst for this esterification is concentrated sulfuric acid. semanticscholar.org It acts as a Brønsted acid, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester. The sulfuric acid is regenerated, allowing it to participate in further catalytic cycles.

While sulfuric acid is effective and inexpensive, research into alternative catalysts is ongoing. The drive towards greener chemistry encourages the exploration of solid acid catalysts, which can be more easily separated from the reaction mixture and potentially recycled. Although specific studies on catalyst screening for this compound are not widely published, broader research into esterification reactions explores various catalysts. For other reactions involving 2-chloro-5-nitrobenzoic acid, such as amination, metal-catalyst-free methods have been developed to replace traditional copper catalysts, indicating a trend toward avoiding metal contamination and harsh reagents. researchgate.net

The synthesis of this compound can be approached using either traditional batch processing or modern continuous flow chemistry, with each method offering distinct advantages.

Batch Chemistry: This is the conventional method where reactants are combined in a single vessel and the reaction proceeds over a set time. labmanager.com It is flexible and utilizes standard laboratory equipment. However, scaling up batch reactions can present challenges in maintaining efficient mixing and uniform heat transfer, which can lead to the formation of local hot spots and an increase in side product formation. labmanager.combeilstein-journals.org

Flow Chemistry: In a continuous flow approach, reactants are pumped through a network of tubing or a microreactor where the reaction occurs. beilstein-journals.org This methodology provides superior control over reaction parameters like temperature, pressure, and residence time. nih.gov The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enhancing safety and often leading to cleaner reactions with higher yields. beilstein-journals.org Flow chemistry also offers seamless scalability; production can be increased by simply running the process for longer or by using multiple reactors in parallel, avoiding the complex re-optimization often required when scaling up batch reactors. labmanager.com This approach is particularly advantageous for reactions that are fast, highly exothermic, or involve unstable intermediates. nih.govacs.org

| Parameter | Batch Chemistry | Continuous Flow Chemistry |

|---|---|---|

| Process Control | Stepwise control; adjustments can be made mid-reaction. labmanager.com | Precise, automated control over temperature, pressure, and stoichiometry. nih.gov |

| Heat & Mass Transfer | Can be inefficient, leading to gradients and hot spots. beilstein-journals.org | Highly efficient due to high surface-area-to-volume ratio. beilstein-journals.org |

| Scalability | Scale-up can be challenging and require re-optimization. labmanager.com | Seamless scalability by extending run time or numbering-up. labmanager.com |

| Safety | Larger volumes of hazardous materials present at one time. | Small reaction volumes enhance safety; allows in-situ generation of hazardous reagents. nih.gov |

| Reaction Time | Often longer due to heat/mass transfer limitations. acs.org | Can be significantly shorter, from hours to minutes. acs.orgacs.org |

Process Intensification and Scalability Studies for Industrial Relevance

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry is a primary enabler of this goal for the production of fine chemicals like this compound. thieme-connect.com

The transition from batch to a continuous flow process allows for significant intensification. For instance, reaction times can be drastically reduced. A transformation that might take hours in a batch reactor could potentially be completed in minutes in a flow system due to enhanced thermal management and mixing. acs.orgacs.org This increased throughput from a smaller reactor footprint is a key industrial advantage.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern chemical manufacturing, aiming to reduce the environmental impact of its production. These principles focus on creating more efficient, safer, and less wasteful synthetic routes. The traditional synthesis of this compound involves the esterification of its precursor, 2-chloro-5-nitrobenzoic acid, with ethanol, typically using a strong acid catalyst like sulfuric acid. smolecule.com Recent advancements emphasize the integration of green chemistry to mitigate the hazards and waste associated with this process. smolecule.com

Utilization of Environmentally Benign Solvents

Traditionally, the nitration of o-chlorobenzoic acid to produce the precursor 2-chloro-5-nitrobenzoic acid, and its subsequent esterification, often employs solvents like concentrated sulfuric acid, which functions as both a catalyst and a solvent. prepchem.comevitachem.com While effective, concentrated sulfuric acid poses significant handling risks and environmental hazards. The industry is actively seeking safer alternatives.

Recent studies on related compounds have demonstrated the viability of greener solvent systems. For instance, methods have been developed using superheated water as a solvent for the amination of 2-chloro-5-nitrobenzoic acid, showcasing water's potential as a clean and non-toxic medium. evitachem.com Mixed solvent systems, such as ethanol/water, have also been successfully used in the synthesis of related compounds, reducing the reliance on more hazardous organic solvents. google.com For purification steps like recrystallization, solvents such as methanol/water, ethanol/water, and ethyl acetate are considered greener choices compared to options like toluene (B28343) or chlorobenzene. google.com The exploration of ionic liquids, which have negligible vapor pressure and high thermal stability, also presents a promising, though often more expensive, alternative to conventional volatile organic solvents. ijper.org

Table 1: Comparison of Solvents in the Synthesis of this compound and Related Precursors

| Solvent/System | Reaction Step | Green Chemistry Considerations |

|---|---|---|

| Concentrated Sulfuric Acid | Nitration, Esterification | Traditional solvent/catalyst; highly corrosive, hazardous, generates significant waste. evitachem.comgoogle.com |

| Superheated Water | Amination of Precursor | Excellent green solvent; non-toxic, readily available. evitachem.com |

| Ethanol/Water | Reduction of Precursor | Benign solvent mixture; low toxicity, biodegradable. google.com |

| Ethyl Acetate | Recrystallization | Generally considered a greener solvent than many traditional organic solvents. google.com |

Atom Economy and Minimization of By-Product Formation

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. whiterose.ac.uk Reactions with high atom economy are inherently less wasteful. Addition reactions, for example, have a theoretical atom economy of 100%. ocr.org.uk

The primary synthesis of this compound is the Fischer-Speier esterification of 2-chloro-5-nitrobenzoic acid with ethanol.

C₇H₄ClNO₄ + C₂H₅OH → C₉H₈ClNO₄ + H₂O

The "E-factor," or Environmental factor, which is the ratio of the mass of waste to the mass of the product, is another important metric. ijper.org By minimizing by-product formation through optimized reaction conditions, the E-factor of the entire process for producing this compound can be significantly reduced.

Table 2: Key Reactions and By-Product Considerations

| Reaction | Desired Product | Key By-Products | Strategy for Minimization |

|---|---|---|---|

| Nitration of o-chlorobenzoic acid | 2-chloro-5-nitrobenzoic acid | 2-chloro-3-nitrobenzoic acid isomer | Strict temperature control, optimized reagent ratios. prepchem.compatsnap.com |

Catalytic and Reagent Efficiency Improvements

Improving the efficiency of catalysts and reagents is another cornerstone of green chemistry. This involves moving from stoichiometric reagents to catalytic alternatives and developing catalysts that are highly active, selective, and recyclable.

In the conventional esterification to produce this compound, a large, stoichiometric amount of concentrated sulfuric acid is often used to act as both a catalyst and a dehydrating agent to drive the reaction forward. This generates a significant amount of acidic waste. Green chemistry approaches seek to replace this with more efficient catalytic systems. The ideal catalyst would be a solid, recyclable acid catalyst that can be easily separated from the reaction mixture, simplifying purification and reducing waste.

While specific research into advanced catalysts for the direct synthesis of this compound is limited, developments in related processes highlight the potential for improvement. For example, a catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid has been developed. nih.gov This method provides high yields in short reaction times without the need for a solvent or a catalyst, representing a significant leap in efficiency and environmental performance. nih.gov The use of biocatalysts and immobilized enzyme systems in other esterification reactions also points towards future possibilities for developing a more sustainable synthesis for this compound. ijper.org These approaches can increase economic efficiency, particularly when the catalytic systems can be reused for multiple cycles. ijper.org

Exploration of Chemical Transformations and Reactivity Profiles of Ethyl 2 Chloro 5 Nitrobenzoate

Reactions Involving the Ester Moiety

The ethyl ester group is a primary site for nucleophilic acyl substitution reactions, enabling its conversion into other important functional groups such as carboxylic acids, amides, and hydrazides.

Hydrolytic Cleavage and Saponification under Varied Conditions

The hydrolysis of the ester functional group in Ethyl 2-chloro-5-nitrobenzoate to its corresponding carboxylic acid, 2-chloro-5-nitrobenzoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This reaction is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Promoted Hydrolysis (Saponification) : Saponification is the more common and often preferred method for ester hydrolysis due to its irreversibility. chemguide.co.ukuomustansiriyah.edu.iq The reaction is carried out by heating the ester with an aqueous solution of a strong base, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. arkat-usa.orgoperachem.com The hydroxide ion directly attacks the electrophilic carbonyl carbon. The reaction's final step is an irreversible acid-base reaction between the formed carboxylic acid and the alkoxide, which produces the carboxylate salt and the alcohol. uomustansiriyah.edu.iq To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is required. operachem.com

| Condition | Reagents | Solvent | Key Features | Product |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl | Water | Reversible reaction; requires excess water to complete. chemguide.co.uk | 2-Chloro-5-nitrobenzoic acid + Ethanol |

| Alkaline Hydrolysis (Saponification) | NaOH or KOH | Water/Methanol or Ethanol | Irreversible reaction; forms a carboxylate salt. chemguide.co.ukuomustansiriyah.edu.iq | Sodium 2-chloro-5-nitrobenzoate + Ethanol |

Aminolysis and Hydrazinolysis Reactions

The ester group of this compound can react with amines (aminolysis) and hydrazine (B178648) (hydrazinolysis) to form the corresponding amides and hydrazides, respectively. These reactions are crucial for introducing new nitrogen-containing functionalities.

Aminolysis : This reaction involves the heating of the ester with an amine. The reaction can be slow and may require high temperatures or catalysis. The product of aminolysis with ethyl 2-aminobenzoate, for example, is Ethyl 2-((2-chloro-5-nitrobenzoyl)amino)benzoate. sigmaaldrich.com

Hydrazinolysis : Hydrazine is a potent nucleophile, often referred to as an alpha-effect nucleophile, exhibiting enhanced reactivity compared to other amines of similar basicity. koreascience.kr The reaction of esters like this compound with hydrazine hydrate (B1144303) typically proceeds under milder conditions than aminolysis to yield 2-chloro-5-nitrobenzoyl hydrazide. This hydrazide is a valuable intermediate for synthesizing various heterocyclic compounds. chemsrc.comthieme-connect.de For instance, the reaction of a similar substrate, 2-chloro-3,5-dinitrobenzoate, with phenylhydrazine (B124118) leads to the formation of a 1H-indazol-3(2H)-one derivative through a hydrazinolysis-cyclization sequence. thieme-connect.de

| Reaction | Reagent | Product Type | Example Product |

| Aminolysis | Primary or Secondary Amine | N-Substituted Amide | Ethyl 2-((2-chloro-5-nitrobenzoyl)amino)benzoate sigmaaldrich.com |

| Hydrazinolysis | Hydrazine (N₂H₄) | Acyl Hydrazide | 2-Chloro-5-nitrobenzoyl hydrazide chemsrc.com |

| Hydrazinolysis-Cyclization | Phenylhydrazine | Indazolone Derivative | 5,7-Dinitro-2-phenyl-1H-indazol-3(2H)-one (from a related dinitro substrate) thieme-connect.de |

Reactivity and Transformations of the Nitro Group

The nitro group is the most reactive site for reduction in the this compound molecule. Its transformation provides a direct route to anilines and other nitrogen-containing functional groups, which are pivotal intermediates in the synthesis of pharmaceuticals and dyes.

Catalytic Hydrogenation to Amino Derivatives

The reduction of the aromatic nitro group to a primary amino group is one of the most fundamental transformations in organic synthesis. Catalytic hydrogenation is a widely used method for this purpose due to its high efficiency and clean reaction profile. unimi.it This process converts this compound into Ethyl 5-amino-2-chlorobenzoate.

Various catalytic systems can accomplish this transformation:

Palladium on Carbon (Pd/C) : This is a highly effective and common catalyst used with hydrogen gas (H₂). The reaction is typically carried out in a solvent like ethyl acetate (B1210297) or ethanol. rsc.org

Raney Nickel : This is another active catalyst for nitro group reduction under hydrogen pressure.

Catalytic Transfer Hydrogenation (CTH) : This method avoids the use of high-pressure hydrogen gas, employing instead a hydrogen donor such as ammonium (B1175870) formate (B1220265) (HCOONH₄) or hydrazine in the presence of a catalyst like Pd/C. mdpi.com

Iron (Fe) : Reduction with iron powder in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classical method that is still used, especially on an industrial scale. evitachem.com

A potential side reaction during the catalytic hydrogenation of halogenated nitroaromatics is hydrodehalogenation, where the chloro substituent is also removed. mdpi.com The choice of catalyst and reaction conditions is critical to maximize the yield of the desired amino derivative while minimizing this side reaction.

| Catalytic System | Hydrogen Source | Typical Solvent | Key Features |

| Pd/C | H₂ gas | Ethyl Acetate, Ethanol | Highly efficient and common laboratory method. rsc.org |

| Raney Nickel | H₂ gas | Ethanol | Very active catalyst. |

| Pd/C (CTH) | Ammonium Formate | Methanol | Milder conditions, avoids flammable H₂ gas. mdpi.com |

| Iron (Fe) | Proton from acid | Acetic Acid, Water | Classic, inexpensive industrial method. evitachem.com |

Selective Reduction Strategies (e.g., to hydroxylamino or azo compounds)

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. thieme-connect.deorientjchem.org By carefully selecting the reducing agent and controlling the reaction conditions, it is possible to stop the reduction at these intermediate stages.

Reduction to Hydroxylamines : The partial reduction to form Ethyl 2-chloro-5-(hydroxylamino)benzoate can be achieved using specific reagents. Methods include catalytic hydrogenation over platinum-on-silica catalysts in the presence of additives like dimethyl sulfoxide (B87167) (DMSO) or using zinc metal in an aqueous solution of ammonium chloride. thieme-connect.dewikipedia.org

Reduction to Azo/Azoxy Compounds : Azo and azoxy compounds can be formed through the condensation of the nitroso and hydroxylamine intermediates. wikipedia.org Certain reducing agents, particularly metal hydrides, can favor the formation of these dimeric products. For example, treating aromatic nitro compounds with reagents like sodium borohydride (B1222165) in the presence of certain transition metal complexes or with zinc metal and base can lead to the formation of azo or hydrazo compounds. wikipedia.org The formation of azobenzene (B91143) species has also been observed as a side product during the catalytic transfer hydrogenation of related chloro-nitroanilines. mdpi.com

| Target Product | Reagent/System | Key Conditions |

| Hydroxylamine | Pt/SiO₂ catalyst, H₂ | Room temperature, with additives (e.g., DMSO). thieme-connect.de |

| Hydroxylamine | Zinc dust | Aqueous NH₄Cl. wikipedia.org |

| Azo/Azoxy Compound | Metal hydrides (e.g., LiAlH₄) | Anhydrous solvents. wikipedia.org |

| Hydrazo Compound | Zinc dust | Alkaline conditions. wikipedia.org |

Subsequent Derivatization of the Formed Amino Functionality

The nitro group of this compound can be readily reduced to a primary amine, yielding ethyl 5-amino-2-chlorobenzoate. This transformation is a gateway to a wide array of derivatives, as the resulting amino group is a versatile handle for further molecular elaboration.

Common reduction methods involve the use of reducing agents like tin(II) chloride in an acidic medium or catalytic hydrogenation. The resulting ethyl 5-amino-2-chlorobenzoate is a key intermediate for various derivatizations. researchgate.net

One of the most common reactions of the amino group is acylation . It can react with acyl chlorides or anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield ethyl 2-chloro-5-acetamidobenzoate. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another significant derivatization is the formation of Schiff bases (imines). The amino group can condense with aldehydes or ketones under appropriate conditions, typically with acid catalysis and removal of water, to form a C=N double bond. These imine derivatives can be important intermediates for the synthesis of more complex heterocyclic systems. walisongo.ac.id

The amino group can also be converted into a variety of other functionalities. For example, it can be transformed into an isothiocyanate group by reacting with thiophosgene, which can then be used to create thiourea (B124793) derivatives. organic-chemistry.org Diazotization of the amino group, followed by substitution, allows for the introduction of a wide range of substituents, including halogens, hydroxyl, and cyano groups, further expanding the synthetic utility of the initial molecule.

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Acylation | Acyl chloride (e.g., Acetyl chloride), Base | N-Acyl derivative (Amide) |

| Schiff Base Formation | Aldehyde or Ketone, Acid catalyst | Imine (Schiff Base) |

| Isothiocyanate Formation | Thiophosgene | Isothiocyanate derivative |

| Diazotization/Substitution | NaNO₂, HX, followed by a nucleophile (e.g., CuCN) | Varies (e.g., Cyano derivative) |

Reactions at the Aromatic Chloro Substituent

The chloro group on the aromatic ring of this compound is a key site for a variety of substitution and coupling reactions. Its reactivity is significantly influenced by the other substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro substituent in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the presence of the strongly electron-withdrawing nitro group located para to the chlorine atom. youtube.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy. youtube.commasterorganicchemistry.com

A variety of nucleophiles can displace the chloride ion. Common examples include:

Amines : Primary and secondary amines can react to form N-substituted aniline (B41778) derivatives. researchgate.net

Alkoxides : Alkoxides, such as sodium methoxide, can be used to introduce an ether linkage.

Thiolates : Thiolates can displace the chloride to form thioethers. vu.ltias.ac.in

The general mechanism involves the addition of the nucleophile to the carbon bearing the chlorine, followed by the elimination of the chloride ion to restore the aromaticity of the ring. masterorganicchemistry.com The rate of reaction is generally dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The chloro group can also participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling : This reaction involves the palladium-catalyzed coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds. beilstein-journals.orgacs.org The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Heck Reaction : The Heck reaction is a palladium-catalyzed reaction between the aryl chloride and an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org While aryl chlorides are generally less reactive than bromides or iodides in Heck reactions, suitable catalytic systems, often involving specific ligands and additives, can facilitate this transformation. mdpi.com

Sonogashira Coupling : This reaction enables the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and copper co-catalysts. wikipedia.orgorganic-chemistry.orglibretexts.org This is a valuable method for the synthesis of aryl-substituted alkynes. Copper-free versions of the Sonogashira reaction have also been developed. beilstein-journals.org

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) or C(sp²)-C(sp²) |

| Heck Reaction | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | C(sp²)-C(sp²) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a process where the chloro substituent is replaced by a metal, typically lithium or magnesium, to form an organometallic reagent. This is usually achieved by treating the aryl halide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium). harvard.edu

However, in the case of this compound, this reaction is challenging. The strongly electron-withdrawing nitro group and the ester functionality are both susceptible to attack by the highly reactive organolithium or Grignard reagents. researchgate.net Therefore, performing a selective halogen-metal exchange at the chloro position would require carefully controlled conditions and potentially the use of specialized reagents or protecting group strategies to avoid side reactions.

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzene (B151609) Ring

Regioselectivity Influenced by Existing Substituents

The existing substituents on the benzene ring of this compound exert a strong influence on the regioselectivity of further substitution reactions.

In electrophilic aromatic substitution (EAS), all three substituents—the chloro group, the nitro group, and the ethyl carboxylate group—are deactivating and meta-directing. The nitro group is a very strong deactivator, followed by the ethyl carboxylate group, and then the chloro group. Therefore, the benzene ring is significantly deactivated towards electrophilic attack. If an EAS reaction were to occur under harsh conditions, the incoming electrophile would be directed to the position that is meta to all three existing groups. However, due to the strong deactivation, such reactions are generally difficult to achieve.

Conversely, in nucleophilic aromatic substitution (SNAr), the regioselectivity is primarily dictated by the presence of a good leaving group and a strong electron-withdrawing group in an ortho or para relationship. In this compound, the chloro group (a good leaving group) is para to the strongly electron-withdrawing nitro group. This arrangement makes the carbon atom attached to the chlorine highly electrophilic and activates it for nucleophilic attack. youtube.com The meta- and ortho- positions relative to the nitro group are significantly less reactive towards nucleophilic attack. Therefore, nucleophilic aromatic substitution will occur selectively at the C-2 position, displacing the chloro substituent.

Competitive Reaction Pathways

The reactivity of this compound is characterized by the presence of multiple electrophilic sites, which can lead to competitive reaction pathways under certain conditions. The primary sites for nucleophilic attack are the carbon atom bearing the chlorine substituent (C2) and, to a lesser extent, the ester carbonyl group. The regioselectivity and the nature of the final product are significantly influenced by the nucleophile, solvent, and reaction conditions. A notable example of such competitive reactivity is observed in the reaction with bifunctional nucleophiles, such as o-aminothiophenol.

Detailed research on analogous compounds, such as 2-chloro-5-nitro-benzophenone, provides significant insights into the competitive pathways that are also relevant to this compound due to the similar electronic influence of the benzoyl and ethoxycarbonyl groups. A study by Jarrett and Loudon in 1957 demonstrated that the reaction of 2-chloro-5-nitro-benzophenone with o-aminothiophenol can yield two distinct heterocyclic products: a dibenzothiazepine or a phenothiazine (B1677639), depending on the reaction conditions. rsc.org

This divergence in the reaction outcome highlights the competitive nature of the cyclization process. The initial step in both pathways is the nucleophilic aromatic substitution of the chlorine atom by the sulfur of o-aminothiophenol. Following this initial substitution, the subsequent intramolecular cyclization can proceed via two different routes. The pathway leading to the dibenzothiazepine involves the amino group of the aminothiophenol moiety attacking the carbonyl carbon of the benzophenone. In contrast, the formation of the phenothiazine derivative proceeds through a Smiles rearrangement of the intermediate diaryl sulfide, followed by cyclization and elimination of nitrous acid. rsc.org

The choice between these two pathways is highly dependent on the solvent and the base used in the reaction. For instance, in the presence of pyridine (B92270) as both the solvent and base, the reaction favors the formation of the phenothiazine derivative. rsc.org Conversely, using a mixture of ethanol and water with sodium hydroxide as the base leads predominantly to the dibenzothiazepine. rsc.org This demonstrates the critical role of the reaction environment in directing the outcome of competitive intramolecular reactions.

The table below summarizes the findings from the study on 2-chloro-3,5-dinitrobenzophenone, which, while having a different substitution pattern, illustrates the principle of competitive product formation in reactions with o-aminothiophenol under different conditions.

| Reactant | Nucleophile | Solvent/Base | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3,5-dinitrobenzophenone | o-Aminothiophenol hydrochloride/Sodium hydroxide | Ethanol-Water | 2,4-Dinitro-11-phenyldibenzo[b,f]-1:4-thiazepine | 60 | rsc.org |

| 2-Chloro-3,5-dinitrobenzophenone | o-Aminothiophenol | Pyridine | 1-Benzoyl-3-nitrophenothiazine | 68 | rsc.org |

These findings underscore that while the initial nucleophilic attack on a substituted chloronitrobenzoate is a common entry point, the subsequent transformations can be steered towards different products by carefully selecting the reaction conditions. The electronic nature of the substituents on the benzene ring, the choice of the nucleophile, and the solvent's ability to stabilize intermediates or facilitate rearrangements are all critical factors in determining the major product in these competitive reaction scenarios.

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Chloro 5 Nitrobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution and, increasingly, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H NMR Chemical Shift and Coupling Constant Analysis

While a specific high-resolution ¹H NMR spectrum for Ethyl 2-chloro-5-nitrobenzoate is not widely available in the reviewed literature, the expected chemical shifts and coupling constants can be inferred from its constituent parts and analysis of similar compounds. The ¹H NMR spectrum would be characterized by signals from the ethyl group protons and the aromatic protons.

The ethyl group would present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing ester oxygen would be deshielded, appearing as a quartet at approximately 4.4 ppm, with coupling to the methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet further upfield, around 1.4 ppm.

The aromatic region would display a more complex pattern due to the substitution on the benzene (B151609) ring. The three aromatic protons would be expected to show distinct signals. Based on the substituent effects (a chloro group at position 2, a nitro group at position 5, and an ethyl ester at position 1), the proton at position 6 would likely be the most deshielded due to the influence of the adjacent nitro group, appearing as a doublet. The proton at position 3 would also be a doublet, coupled to the proton at position 4. The proton at position 4 would appear as a doublet of doublets, being coupled to the protons at positions 3 and 6.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- | ~ 4.4 | Quartet | ~ 7.1 |

| -CH₃ | ~ 1.4 | Triplet | ~ 7.1 |

| Aromatic H-3 | - | Doublet | - |

| Aromatic H-4 | - | Doublet of Doublets | - |

Note: The predicted values are based on general principles of NMR spectroscopy and data for analogous compounds. Actual experimental values may vary.

¹³C NMR and Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the substituted benzene ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 164 |

| -CH₂- | ~ 62 |

| -CH₃ | ~ 14 |

| C1 (C-COOEt) | ~ 130 |

| C2 (C-Cl) | ~ 132 |

| C3 | - |

| C4 | - |

| C5 (C-NO₂) | ~ 148 |

Note: The predicted values are based on typical chemical shifts for substituted benzoates. Specific assignments would require experimental data.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the unambiguous assignment of all proton and carbon signals.

COSY: A COSY experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group, and among the aromatic protons.

HSQC: An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the ethyl group and the protonated aromatic carbons.

HMBC: An HMBC spectrum would show correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons, such as the carbonyl carbon, C1, C2, and C5, by observing their long-range correlations with nearby protons.

Detailed experimental 2D NMR studies on this compound are not readily found in the scientific literature.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. It can provide information on polymorphism, molecular conformation, and packing in the crystalline state. To date, no specific solid-state NMR investigations of this compound have been reported in the literature. Such a study could provide valuable insights into the molecular conformation adopted in the crystal lattice, complementing data from X-ray diffraction.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can also provide information about molecular symmetry and conformation.

Characteristic Functional Group Frequencies and Band Assignments

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretching | 1720 - 1740 |

| C-O (ester) | Stretching | 1250 - 1300 |

| NO₂ | Asymmetric Stretching | 1520 - 1560 |

| NO₂ | Symmetric Stretching | 1340 - 1380 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

For comparison, the precursor molecule, 2-chloro-5-nitrobenzoic acid, exhibits characteristic IR bands for the carboxylic acid C=O stretch (around 1700 cm⁻¹), the nitro group stretches, and the C-Cl stretch. nist.govchemicalbook.com Upon esterification to form this compound, the most significant change would be the shift of the C=O stretching frequency to a higher wavenumber, typical for esters.

Conformational Analysis via Vibrational Signatures

The conformational flexibility of this compound primarily arises from the rotation around the C-O single bond of the ester group and the C-C bond connecting the ester to the aromatic ring. Different conformers would likely have slightly different vibrational frequencies, particularly for the modes involving the ester group and the adjacent C-C bond.

While specific experimental studies on the conformational analysis of this compound using vibrational spectroscopy are not available, theoretical calculations could be employed to predict the vibrational spectra of different possible conformers. By comparing the calculated spectra with experimental IR and Raman data, it might be possible to determine the predominant conformation in the gas, liquid, or solid phase. Studies on similar substituted phenylbenzoates have shown that the molecule can be quite flexible, with multiple conformations having similar energies. researchgate.netrsc.orgscispace.com The planarity of the ester group relative to the benzene ring is a key conformational feature that influences the electronic and steric properties of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds. By ionizing chemical species and sorting the ions based on their mass-to-charge ratio, MS provides precise molecular weight information and valuable structural details through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the superior separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. aidic.it In the analysis of this compound, GC-MS serves as a crucial tool for assessing sample purity and identifying trace-level impurities. The gas chromatograph separates volatile and thermally stable compounds from a mixture, after which the mass spectrometer detects and identifies each component based on its unique mass spectrum. aidic.it

This method is highly effective for detecting residual starting materials, such as 2-chloro-5-nitrobenzoic acid and ethanol (B145695), or by-products from the synthesis process. The retention time from the GC column provides one level of identification, while the mass spectrum offers a definitive fingerprint of the molecule. For quantitative analysis, the peak area of the main component can be compared against that of any detected impurities. aidic.it A typical GC-MS analysis would involve dissolving the sample in a suitable solvent, injecting it into the GC system, and analyzing the eluting components in the mass spectrometer, often operated in electron ionization (EI) mode.

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Detected m/z (Major Fragments) | Tentative Identification | Purity (%) |

| 2.5 | 45, 60 | Ethanol | < 0.1 |

| 8.2 | 155, 199, 201 | 2-Chloro-5-nitrobenzoic acid | < 0.2 |

| 10.5 | 184, 155, 229 | This compound | > 99.5 |

| 11.2 | 215, 186 | Isomeric Impurity | < 0.2 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a vital technique for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS instruments can measure mass with extremely high accuracy (typically to within 0.0001 Da), which allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. researchgate.net

For this compound, with a chemical formula of C₉H₈ClNO₄, HRMS provides the precision needed to verify this exact composition. matrix-fine-chemicals.com The experimentally measured mass is compared to the theoretically calculated mass based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A low mass error, typically less than 5 ppm (parts per million), provides strong evidence for the assigned elemental formula, thereby confirming the identity of the compound. measurlabs.com

Table 2: Elemental Composition Verification of this compound by HRMS

| Parameter | Value |

| Molecular Formula | C₉H₈ClNO₄ |

| Calculated Exact Mass | 229.01419 Da |

| Hypothetical Measured Mass | 229.01452 Da |

| Mass Error | 1.44 ppm |

| Conclusion | The low mass error confirms the elemental composition. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) is a sophisticated technique used to probe the structure of a molecule by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragments (product ions), and these fragments are then analyzed. nih.gov This process provides detailed insights into the molecule's connectivity and functional groups.

For this compound, the protonated molecule [M+H]⁺ (m/z 230) would be selected as the precursor ion. The resulting fragmentation pattern can be predicted based on the stability of the resulting ions and neutral losses. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), or carbon monoxide (CO). Studying these pathways helps to confirm the arrangement of the atoms within the molecule. nih.govwvu.edu

Table 3: Proposed MS/MS Fragmentation Pathway for [this compound+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 230.0 | 202.0 | CO (28 Da) | [M+H-CO]⁺ |

| 230.0 | 184.0 | C₂H₅OH (46 Da) | [M+H-C₂H₅OH]⁺ |

| 184.0 | 156.0 | CO (28 Da) | [M+H-C₂H₅OH-CO]⁺ |

| 184.0 | 138.0 | NO₂ (46 Da) | [M+H-C₂H₅OH-NO₂]⁺ |

X-ray Crystallography for Precise Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By measuring the diffraction pattern of an X-ray beam interacting with a crystal, it is possible to deduce detailed information about the molecular structure and how molecules are arranged in the crystal lattice.

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations

Single Crystal X-ray Diffraction is the gold standard for determining the exact molecular structure of a compound. carleton.edu This technique requires a high-quality single crystal of the material. When a focused beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam, creating a unique pattern of spots. The geometric arrangement of these spots can be used to determine the dimensions of the unit cell, while their intensities reveal the positions of the atoms within the cell.

For this compound, a single crystal analysis would provide precise measurements of all bond lengths (e.g., C-Cl, C-N, C=O, C-O), bond angles, and torsion angles. This data reveals the molecule's conformation, such as the planarity of the benzene ring and the orientation of the ethyl ester and nitro substituents relative to the ring.

Table 4: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Length (C-Cl) | 1.74 Å |

| Bond Length (C-NO₂) | 1.48 Å |

| Bond Angle (O-C=O) | 124.5° |

| Dihedral Angle (Benzene ring plane vs. Nitro group plane) | 8.5° |

Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the crystalline nature of a bulk solid sample. spectroscopyonline.com Unlike single-crystal diffraction, PXRD is performed on a microcrystalline powder containing a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. ncl.ac.uk

PXRD is particularly important for identifying different crystalline forms of the same compound, a phenomenon known as polymorphism. icdd.com Different polymorphs can have distinct physical properties, which is of critical importance in industries such as pharmaceuticals. researchgate.net For this compound and its derivatives, PXRD would be used to identify the specific crystalline phase, assess the phase purity of a manufactured batch, and detect any potential polymorphic transitions under different conditions. uspbpep.com

Table 5: Representative Powder X-ray Diffraction Peaks for a Polymorphic Form of this compound

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.2° | 8.67 | 45 |

| 15.5° | 5.71 | 100 |

| 20.4° | 4.35 | 80 |

| 25.8° | 3.45 | 65 |

| 28.1° | 3.17 | 30 |

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption and Emission Studies

A comprehensive review of scientific literature and chemical databases did not yield specific experimental data on the UV-Visible absorption and emission spectra of this compound. While spectroscopic data for related compounds, such as other substituted nitroaromatic compounds and various ethyl benzoate (B1203000) derivatives, are available, detailed research findings specifically pertaining to the electronic transitions, maximum absorption wavelengths (λmax), molar absorptivity (ε), and fluorescence properties of this compound could not be located.

The electronic absorption characteristics of aromatic nitro compounds are generally governed by π → π* and n → π* transitions. The position and intensity of these absorption bands are influenced by the substitution pattern on the benzene ring and the solvent used for analysis. For this compound, the presence of the nitro group (a strong chromophore and auxochrome), the chloro group, and the ethyl ester functionality would be expected to influence its UV-Visible spectrum. However, without experimental data, a detailed analysis remains speculative.

Similarly, information regarding the emission (fluorescence or phosphorescence) properties of this compound is not available in the reviewed sources. Many nitroaromatic compounds are known to be non-emissive or weakly emissive due to efficient intersystem crossing and other non-radiative decay pathways.

Further experimental investigation is required to elucidate the specific photophysical properties of this compound. Such studies would involve measuring its UV-Vis absorption spectrum in various solvents to determine the λmax and molar extinction coefficients, as well as conducting fluorescence spectroscopy to assess its emissive properties and quantum yield.

Theoretical and Computational Chemistry Studies on Ethyl 2 Chloro 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the electronic properties and chemical reactivity of molecules. For derivatives of 2-chloro-5-nitrobenzoic acid, these studies elucidate the influence of substituent groups on the electron distribution and energy of molecular orbitals.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on compounds closely related to Ethyl 2-chloro-5-nitrobenzoate, such as its parent acid and its salts, have utilized DFT to understand their stability and reactivity.

For instance, DFT and ab initio molecular orbital calculations have been performed on ethanolamine (B43304) 2-chloro-5-nitrobenzoate, a salt derived from the parent acid. nih.gov These calculations help in determining chemical reactivity and stability profiles. nih.gov In a study on the DMSO solvate of 2-chloro-5-nitrobenzoic acid, DFT calculations using the B3LYP functional with the 6-311++G(d,p) basis set were employed to investigate optimized parameters and Mulliken charges. researchgate.net Such analyses provide a quantitative description of the electron distribution within the molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from DFT calculations. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. curresweb.comresearchgate.net

Table 1: Theoretical Computational Methods for Related Benzoate (B1203000) Derivatives

| Compound Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Ethanolamine 2-chloro-5-nitrobenzoate | DFT & ab initio | Determined chemical reactivity and stability profiles. | nih.gov |

| 2-Chloro-5-nitrobenzoic acid DMSO solvate | DFT (B3LYP/6-311++G(d,p)) | Investigated optimized parameters and Mulliken charges. | researchgate.net |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

In a study of the DMSO solvate of 2-chloro-5-nitrobenzoic acid, MEP analysis was performed to understand intermolecular interactions. researchgate.net Generally, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas prone to nucleophilic attack. For a molecule like this compound, the oxygen atoms of the nitro and carbonyl groups would be expected to be regions of high negative potential, while the hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential. This distribution of electrostatic potential is crucial for understanding how the molecule interacts with other reagents and its orientation within a crystal lattice.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org The energy, symmetry, and spatial distribution of these orbitals are key to understanding chemical reactivity.

In computational studies of related compounds, such as the 2-chloro-5-nitrobenzoic acid DMSO solvate, analysis of the frontier molecular orbitals is a core component. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter; a smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The distribution of the HOMO and LUMO across the molecular structure identifies the regions most likely to be involved in electron donation and acceptance, respectively, thereby predicting the regioselectivity of chemical reactions. For this compound, the electron-withdrawing nitro and chloro groups significantly influence the energy and localization of these frontier orbitals.

Intermolecular Interactions and Supramolecular Assembly Analysis

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. These forces determine the crystal packing and the resulting macroscopic properties of the material.

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C–H⋯O hydrogen bonds. The oxygen atoms of the nitro and carbonyl groups can act as hydrogen bond acceptors for the C-H bonds of the ethyl group or the aromatic ring of neighboring molecules.

Studies on the crystal structures of closely related compounds provide evidence for such interactions. For example, in the crystal structure of the isomeric Ethyl 4-chloro-3-nitrobenzoate, intermolecular C–H⋯O hydrogen bonds are observed to link the molecules, contributing to the stability of the crystal lattice. nih.gov Similarly, in co-crystals of 2-chloro-5-nitrobenzoic acid with molecules like 6-methylquinoline (B44275) and nicotinamide, C–H⋯O interactions are identified as part of the supramolecular assembly. researchgate.netresearchgate.net These observations suggest that C–H⋯O bonds are a significant feature in the crystal engineering of this class of compounds. The formation of O–H⋯S, O–H⋯O, and N–H⋯O bonds are noted in solvates and co-crystals of the parent acid but are not intrinsic to pure this compound crystals. researchgate.netresearchgate.netresearchgate.net

Table 2: Hydrogen Bonding in Related Nitrobenzoate Crystal Structures

| Compound/Co-crystal | Observed Hydrogen Bonds | Significance | Reference |

|---|---|---|---|

| Ethyl 4-chloro-3-nitrobenzoate | C–H⋯O | Links molecules, stabilizing the structure. | nih.gov |

| 2-chloro-5-nitrobenzoic acid–6-methylquinoline | O–H⋯N, C–H⋯O | Connects acid and base molecules into a column structure. | researchgate.net |

| 2-chloro-5-nitrobenzoic acid–nicotinamide | O–H⋯N, N–H⋯O, C–H⋯O | Forms a complex hydrogen-bonded network. | researchgate.net |

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent molecules are a crucial force in the crystal packing of aromatic compounds. mdpi.com These interactions arise from the electrostatic and van der Waals forces between the electron-rich π-systems.

Computational Approaches to Crystal Structure Prediction and Design

The arrangement of molecules in a crystalline solid dictates many of its physical properties. Computational methods for crystal structure prediction (CSP) are instrumental in exploring the potential polymorphic forms of a compound and understanding the intermolecular forces that govern its crystal packing. For aromatic compounds like this compound, these interactions are primarily a combination of van der Waals forces, dipole-dipole interactions, and potentially weaker C–H···O or C–H···Cl hydrogen bonds.

While a specific CSP study on this compound is not extensively documented in publicly available literature, the methodologies applied to similar molecules, such as nitrobenzoate esters, provide a clear framework. A computational investigation of a related compound, methyl 3-nitrobenzoate, employed Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to analyze its conformational space. researchgate.net Such an approach for this compound would involve:

Conformational Analysis: Identifying all low-energy conformers of the isolated molecule. This is crucial as the molecular conformation in the crystal is often one of these low-energy forms. For this compound, this would involve rotation around the C(aryl)-C(carbonyl) and the ester C-O bonds.

Lattice Energy Calculations: Generating a multitude of possible crystal packing arrangements and calculating their lattice energies. This is typically achieved using force fields specifically parameterized for organic molecules, followed by more accurate quantum mechanical calculations on the most promising structures.

Free Energy Calculations: Incorporating thermodynamic effects, such as temperature and pressure, to predict the most stable polymorphic form under specific conditions.

The presence of the chloro and nitro groups, both being electron-withdrawing, as well as the ester group, creates a complex electronic distribution across the molecule, influencing its electrostatic interactions and, consequently, its preferred packing motifs in the solid state.

Table 1: Key Computational Parameters for Crystal Structure Prediction

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions used to calculate the potential energy of a system of atoms. | Enables rapid screening of a vast number of potential crystal structures. |

| Lattice Energy | The energy released when constituent molecules are brought from the gas phase to form a crystal lattice. | A primary indicator of the stability of a predicted crystal structure. |

| Polymorph | A solid crystalline material that can exist in more than one form or crystal structure. | Computational methods can predict the likelihood of different polymorphs. |

| Hydrogen Bonding | A specific type of electrostatic attraction between a hydrogen atom and an electronegative atom. | While not a classic hydrogen bond donor, weak C-H···O interactions can influence packing. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For this compound, this includes understanding its synthesis and subsequent transformations.

Transition State Analysis and Activation Energy Barriers

The study of reaction mechanisms hinges on identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

For instance, the esterification of 2-chloro-5-nitrobenzoic acid with ethanol (B145695) to form the title compound involves a series of proton transfer and nucleophilic attack steps. A computational analysis of this reaction would involve:

Locating Stationary Points: Using quantum chemical methods like DFT to optimize the geometries of the reactants, products, intermediates, and, most importantly, the transition states.

Frequency Calculations: Performing vibrational frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the reaction path downhill from the transition state to connect it to the corresponding reactants and products, thereby verifying the proposed mechanism.